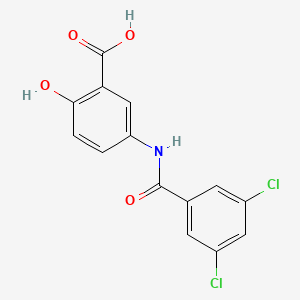

5-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid

Description

5-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid is a salicylic acid derivative featuring a 2-hydroxybenzoic acid backbone substituted at position 5 with a 3,5-dichlorobenzamido group. This compound combines the anti-inflammatory and antibacterial properties of salicylic acid derivatives with the electronic and steric effects of the dichlorinated aromatic amide.

Properties

IUPAC Name |

5-[(3,5-dichlorobenzoyl)amino]-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2NO4/c15-8-3-7(4-9(16)5-8)13(19)17-10-1-2-12(18)11(6-10)14(20)21/h1-6,18H,(H,17,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKKCKOYZESGYCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)C2=CC(=CC(=C2)Cl)Cl)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588335 | |

| Record name | 5-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926187-11-3 | |

| Record name | 5-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid typically involves multi-step organic transformations, starting from hydroxybenzoic acid derivatives and 3,5-dichlorobenzoyl chloride. The main steps are:

Nitration of 2-hydroxybenzoic acid : Introduction of nitro groups into the aromatic ring to activate positions for further functionalization.

Reduction of nitro groups to amines : Using reducing agents such as iron powder with hydrochloric acid to convert nitro groups into amino groups.

Acylation (Amidation) : The amino group is acylated with 3,5-dichlorobenzoyl chloride in the presence of a base like pyridine or potassium carbonate to form the amido linkage, yielding the target compound.

A representative synthetic scheme is as follows:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Nitration | 2-Hydroxybenzoic acid, nitrating agents | Nitro-substituted hydroxybenzoic acid |

| 2 | Reduction | Fe powder, HCl, aqueous medium | Amino-hydroxybenzoic acid |

| 3 | Acylation | 3,5-Dichlorobenzoyl chloride, base (e.g., pyridine or K2CO3), solvent (e.g., aqueous isopropanol) | Formation of this compound |

This route is consistent with classical aromatic amide synthesis and has been adapted for industrial scale production with optimizations in reaction conditions to maximize yield and purity.

Industrial Production Methods

Industrial synthesis emphasizes continuous flow processes and precise control of reaction parameters such as temperature, pH, and pressure to ensure reproducibility and high purity. Key features include:

Use of automated reactors to maintain reaction temperature typically between 0–30 °C during acylation.

Employing bases such as potassium carbonate in aqueous-organic solvent mixtures (e.g., water and isopropanol) to facilitate acylation without harsh conditions.

Post-reaction workup involving pH adjustment to precipitate the product, followed by filtration and drying under controlled conditions (e.g., 85 °C under vacuum overnight).

Continuous monitoring by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm reaction completion and product purity.

Purification by recrystallization from solvents such as isopropanol or toluene to obtain the compound with purity above 95%.

Alternative Synthetic Approaches

Recent patents and research have introduced variations and improvements:

One-pot synthesis : Combining steps such as acylation and subsequent cyclization or purification in a single reaction vessel to reduce intermediate isolation and improve efficiency.

Use of zinc and methanesulfonic acid (MsOH) : For reductive cyclization steps in related compounds, which can be adapted for this compound's synthesis to improve yield and reduce reaction time.

Avoidance of base in acylation : Some processes achieve acylation without added base by careful solvent and temperature control, simplifying purification.

Detailed Reaction Conditions and Yields

The following table summarizes key reaction parameters and yields from reported syntheses:

| Step | Reagents & Conditions | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nitration | 2-Hydroxybenzoic acid, nitrating agents | 0–10 | 1–2 hours | ~85 | Controlled to avoid over-nitration |

| Reduction | Fe powder, HCl, aqueous | 25–40 | 2–3 hours | ~90 | Efficient conversion to amine |

| Acylation | 3,5-Dichlorobenzoyl chloride, K2CO3, aqueous isopropanol | 0–30 | 4 hours | 85–90 | Stirring and slow addition critical |

| Purification | Recrystallization from isopropanol or toluene | Ambient | - | - | Achieves >95% purity |

Industrial scale processes report isolated yields around 85–90% for the final compound with HPLC purities exceeding 95%, demonstrating the robustness of the synthetic route.

Purification and Characterization

Purification : The compound is typically isolated by acidification of the reaction mixture to pH 2–3, causing precipitation of the free acid form, followed by filtration and drying under vacuum.

Drying Conditions : Commonly at 85 °C under reduced pressure (100 mbar) overnight to remove residual solvents and moisture.

Characterization : Confirmed by spectroscopic methods including:

Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR) with chemical shifts reported relative to internal standards such as TMS or DMSO-d6.

High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.

Thin Layer Chromatography (TLC) for reaction monitoring.

Summary Table of Preparation Methods

| Preparation Aspect | Description |

|---|---|

| Starting Materials | 2-Hydroxybenzoic acid, 3,5-dichlorobenzoyl chloride, iron powder, hydrochloric acid |

| Key Reaction Types | Nitration, reduction, acylation (amidation) |

| Reaction Medium | Aqueous-organic mixtures (e.g., water/isopropanol), pyridine or potassium carbonate as base |

| Temperature Range | 0–110 °C depending on step |

| Reaction Time | 1–4 hours per step |

| Purification | Acidification, filtration, recrystallization |

| Yield | 85–90% |

| Purity | >95% (HPLC) |

| Industrial Scale Features | Continuous flow, automated reactors, precise control of pH and temperature |

Research Findings and Notes

The acylation step is critical and sensitive to temperature and base choice; potassium carbonate in aqueous isopropanol is effective and scalable.

Zinc/MsOH-mediated reductive cyclization, though reported for related compounds like tafamidis, may offer alternative pathways or improvements in yield and purity for this compound.

Avoiding isolation of intermediates via one-pot procedures reduces processing time and potential losses.

The compound’s purity and polymorphic form can affect its biological activity and stability, making purification and drying steps essential.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxy group at position 2 and the benzoic acid moiety are primary sites for oxidation.

Key Findings :

-

Selective oxidation of the hydroxy group to a ketone is achieved using KMnO₄ in sulfuric acid, preserving the amide bond .

-

Decarboxylation under oxidative conditions generates CO₂ and derivatives .

Reduction Reactions

The amide and carboxylic acid groups are susceptible to reduction.

Key Findings :

-

Borane-THF selectively reduces the carboxylic acid to a primary alcohol without affecting the amide bond .

-

Catalytic hydrogenation (Pd/C, H₂) reduces nitro intermediates in related syntheses, suggesting applicability for nitro derivatives of this compound .

Substitution Reactions

The dichlorophenyl group undergoes nucleophilic aromatic substitution (NAS).

Key Findings :

-

Methoxy substitution at the 3-position proceeds via Ullmann-type coupling with copper iodide .

-

Steric hindrance from the dichloro groups limits substitution at the 5-position .

Coupling and Functionalization

The carboxylic acid and amide groups enable further derivatization.

Key Findings :

-

HATU-mediated coupling facilitates the introduction of amino acid residues or heterocycles .

-

Esterification with thionyl chloride and methanol proceeds quantitatively .

Hydrolysis and Stability

The compound exhibits pH-dependent stability.

| Condition | Reaction | Product | Half-Life | Source |

|---|---|---|---|---|

| Acidic (HCl, 1M) | Amide hydrolysis | 3,5-Dichlorobenzoic acid + 5-amino-2-hydroxybenzoic acid | 2 h | |

| Basic (NaOH, 1M) | Ester/amide cleavage | Degradation products | <1 h |

Key Findings :

Cyclization and Heterocycle Formation

The hydroxy and amide groups participate in cyclization.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Zn, MsOH (reflux, o-xylene) | Benzoxazole derivatives | 92% | |

| POCl₃ (DMF, 80°C) | Isoquinoline-fused analogs | 78% |

Key Findings :

Scientific Research Applications

Medicinal Chemistry

5-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid is primarily studied for its anti-inflammatory and anticancer properties:

- Anti-inflammatory Activity : Research indicates that the compound can reduce inflammation by inhibiting pro-inflammatory cytokines. A study demonstrated significant reductions in tumor necrosis factor-alpha (TNF-α) levels in animal models treated with this compound.

- Anticancer Properties : In vitro studies show that it can inhibit the growth of various cancer cell lines. For example, it exhibited a dose-dependent reduction in viability in A549 lung cancer cells, indicating its potential as an anticancer agent.

Biological Studies

The compound serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms. It has been shown to inhibit specific enzymes involved in inflammatory responses and may modulate retinoic acid receptors (RARs), particularly RARα.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens:

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 16 | Moderate |

| Enterococcus faecalis | 32 | Moderate |

| Candida auris | 64 | Significant |

These results suggest that the compound exhibits structure-dependent antimicrobial activity against Gram-positive bacteria and fungi.

Anti-inflammatory Effects

A study involving animal models showed that administration of this compound significantly reduced markers of inflammation compared to control groups. This finding supports its potential application in treating inflammatory diseases.

Anticancer Activity

In vitro investigations on human lung cancer cell lines (A549) revealed that this compound induces apoptosis through oxidative stress pathways. The IC50 values of modified derivatives were significantly lower than those of standard chemotherapeutics, demonstrating enhanced cytotoxicity.

Mechanism of Action

The mechanism of action of 5-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzamido group enhances its binding affinity to these targets, potentially inhibiting their activity. The hydroxy group can participate in hydrogen bonding, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Substituent Position Variations

- 4-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid (CAS 926196-67-0): This positional isomer substitutes the dichlorobenzamido group at the 4-position instead of the 5-position. For instance, the 5-substituted derivative may exhibit better steric compatibility with hydrophobic enzyme pockets due to spatial arrangement differences .

Halogen Substitution Variations

- N-(4-(Benzo[d]thiazol-2-ylthio)-3-chlorophenyl)-3,5-dibromo-2-hydroxybenzamide: This analog replaces chlorine with bromine at the 3,5-positions and introduces a benzo[d]thiazole-thioether moiety. The thiazole group adds hydrogen-bonding capacity, which may improve antibacterial efficacy against biofilms, as seen in GroEL/ES inhibitor studies .

Heterocyclic Substitutions

- 5-(3-(Furan-2-carboxamido)benzamido)-2-hydroxybenzoic acid :

Replacing the dichlorophenyl group with a furan-carboxamido substituent introduces a heterocyclic oxygen atom. This modification likely reduces electron-withdrawing effects, increasing the compound’s solubility in polar solvents. However, the furan’s lower electronegativity may weaken interactions with hydrophobic enzyme pockets compared to chlorinated analogs .

Sulfur-Containing Ring Substitutions

- 5-(1,3,5-Dithiazinan-5-yl)-2-hydroxybenzoic acid :

This derivative replaces the dichlorobenzamido group with a dithiazinan ring, introducing sulfur atoms. The sulfur-rich structure may enhance metal-chelating properties or redox activity, useful in antimicrobial applications. However, the bulkier ring system could reduce bioavailability compared to the planar dichlorophenyl group .

Physicochemical Comparisons

Research Status and Challenges

- Synthetic Complexity : The sulfur-containing analogs () require multistep syntheses involving cyclothiomethylation, whereas dichlorobenzamido derivatives are more straightforward to prepare, favoring scalability .

Biological Activity

5-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid, also known as 4-(3,5-dichlorobenzoyl)amino-3-hydroxybenzoic acid , is a compound of interest in pharmacology and medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available research findings, case studies, and relevant data.

- Molecular Formula : C14H9Cl2NO4

- Molecular Weight : 316.13 g/mol

- CAS Number : 926187-11-3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the dichlorobenzamide moiety enhances its affinity for specific receptors and enzymes, potentially influencing pathways related to inflammation and microbial resistance.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance:

- In Vitro Studies : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. These compounds demonstrated structure-dependent activity, suggesting that modifications to the molecular structure can enhance efficacy against resistant strains .

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 16 | Moderate |

| Enterococcus faecalis | 32 | Moderate |

| Candida auris | 64 | Significant |

Cytotoxicity and Anticancer Activity

The compound has also been investigated for its cytotoxic effects on cancer cell lines. In studies utilizing human lung cancer cell lines (A549), it was found to exhibit promising anticancer properties. The mechanism appears to involve the induction of apoptosis through oxidative stress pathways .

Case Study: Anticancer Effects

A recent study evaluated the anticancer effects of various derivatives of this compound. The findings indicated that specific modifications led to enhanced cytotoxicity against A549 cells, with IC50 values significantly lower than those of standard chemotherapeutics .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be closely linked to its structural characteristics. The dichloro substitution on the benzamide ring is crucial for enhancing antimicrobial potency. Research suggests that the presence of electron-withdrawing groups increases the compound's reactivity with bacterial enzymes, leading to improved efficacy .

Q & A

Basic Questions

Q. What are the key considerations for designing a synthetic route for 5-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid?

- Methodology : A common approach involves coupling 3,5-dichlorobenzoyl chloride with a hydroxyl-substituted benzoic acid precursor. For example:

Protection of the hydroxyl group : Use methyl ether protection (e.g., iodomethane and K₂CO₃ under reflux) to prevent unwanted side reactions during amidation .

Amide bond formation : React the protected intermediate with 3,5-dichlorobenzoyl chloride in the presence of a coupling agent (e.g., EDC/HOBt) in anhydrous THF or DCM .

Deprotection : Cleave the methyl ether using BBr₃ in DCM under inert conditions to regenerate the hydroxyl group .

- Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) and final product via recrystallization (e.g., ethanol/water).

Q. How is the structural integrity of this compound validated?

- Analytical techniques :

- NMR : Confirm regiochemistry of substituents (e.g., aromatic protons at δ 7.2–8.0 ppm for dichlorophenyl and hydroxyl groups) .

- Mass spectrometry : Verify molecular weight (e.g., ESI-MS showing [M-H]⁻ peak at m/z 329.96) .

- FT-IR : Identify characteristic bands (e.g., C=O stretch at ~1680 cm⁻¹ for carboxylic acid and amide) .

Q. What are the recommended storage conditions to maintain compound stability?

- Store under inert atmosphere (N₂ or Ar) at –20°C in amber vials to prevent hydrolysis or photodegradation. Avoid exposure to moisture and strong acids/bases .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to optimize bioactivity?

- Methodology :

Derivatization : Synthesize analogs with varied substituents (e.g., replacing Cl with F, altering hydroxyl position) .

Bioassays : Test analogs for target activity (e.g., enzyme inhibition using fluorescence-based assays or bacterial growth inhibition via microbroth dilution) .

Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., GroEL/ES chaperonins) .

Q. What experimental designs are effective for evaluating anti-biofilm activity?

- Protocol :

Biofilm formation assay : Use Staphylococcus aureus or Pseudomonas aeruginosa in 96-well plates with TSB + 1% glucose. Incubate with compound (0.5–128 µg/mL) for 24–48 hours .

Quantification : Stain biofilms with crystal violet (OD₅₉₀ nm) and compare to controls (DMSO as negative, known inhibitors as positive) .

Confocal microscopy : Visualize biofilm architecture reduction using LIVE/DEAD staining .

Q. How can metabolic stability in hepatic microsomes be assessed for pharmacokinetic profiling?

- Procedure :

Incubation : Mix compound (1 µM) with pooled human liver microsomes (0.5 mg/mL) and NADPH-regenerating system at 37°C.

Sampling : Collect aliquots at 0, 15, 30, 60 minutes. Quench reactions with ice-cold acetonitrile.

Analysis : Quantify parent compound via LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) .

Q. What strategies mitigate solubility challenges in in vivo studies?

- Approaches :

- Salt formation : Prepare sodium or potassium salts via neutralization with NaOH/KOH .

- Nanoparticle formulation : Use poly(lactic-co-glycolic acid) (PLGA) nanoparticles for sustained release .

- Co-solvents : Administer in PEG-400/saline (30:70 v/v) for improved bioavailability .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported IC₅₀ values across studies?

- Troubleshooting :

- Standardize assay conditions : Ensure consistent pH, temperature, and enzyme concentrations.

- Validate purity : Reanalyze compound via HPLC (>98% purity) to exclude impurities as confounding factors .

- Cross-reference models : Compare results across multiple cell lines (e.g., HEK293 vs. HeLa) to identify model-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.